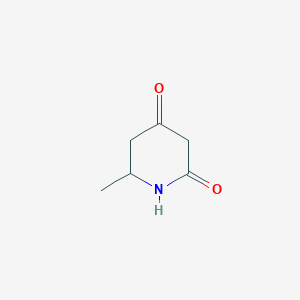

6-Methylpiperidine-2,4-dione

Description

Significance of Piperidine (B6355638) Ring Systems in Medicinal and Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a foundational scaffold in the fields of medicinal and organic chemistry. nih.gov Its prevalence is underscored by its presence in a vast array of pharmaceuticals and naturally occurring alkaloids. encyclopedia.pubarizona.edu Piperidine derivatives are integral to more than twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubarizona.edu The structural and physicochemical properties of the piperidine ring allow it to interact with a wide range of biological targets such as enzymes and receptors. ontosight.ai

The versatility of the piperidine scaffold stems from its sp3-hybridized carbon atoms, which allow for diverse stereochemical arrangements, and the basicity of the nitrogen atom, which can be crucial for molecular interactions and pharmacokinetic properties. nih.gov The ability to readily modify the piperidine ring at various positions has made it a privileged structure in drug discovery, enabling chemists to fine-tune the pharmacological profiles of molecules to achieve desired therapeutic effects. arizona.edu The synthesis of piperidine-containing compounds is a well-established area of organic chemistry, with numerous methods developed for their construction and functionalization. nih.gov

Overview of Dione-Containing Piperidine Scaffolds in Drug Discovery and Development

Within the broad family of piperidine derivatives, those containing a dione (B5365651) functionality, such as piperidine-2,4-diones and piperidine-2,6-diones, have garnered significant attention in drug discovery. These scaffolds are present in various biologically active compounds and serve as key intermediates in the synthesis of pharmaceutically relevant molecules. nih.govcore.ac.uk The presence of the dione system introduces unique chemical reactivity and potential for hydrogen bonding, which can be exploited in the design of targeted therapies.

Piperidine-2,6-dione derivatives, for instance, are known to exhibit a range of biological activities, including anticancer effects. researchgate.netresearchgate.net The development of synthetic methodologies to access structurally diverse piperidine-diones is an active area of research. nih.gov These methods often focus on creating both racemic and enantiomerically pure forms of these compounds to investigate their stereochemistry-dependent biological activities. nih.gov The reactivity of the dione scaffold makes it a valuable platform for constructing more complex functionalized piperidine systems with significant medicinal potential. nih.govresearchgate.net

Research Trajectory and Academic Focus on 6-Methylpiperidine-2,4-dione

The academic focus on this compound centers on its synthesis and its utility as a building block for more complex molecules. core.ac.ukucl.ac.uk Research has explored various synthetic routes to this compound, with a notable method being the Dieckmann cyclisation of appropriate acyclic precursors. core.ac.ukucl.ac.uk This approach has been shown to be effective for preparing not only the 6-methyl derivative but also a range of other substituted piperidine-2,4-diones. core.ac.uk

The synthesis of enantiopure forms of this compound has also been a subject of investigation, highlighting the importance of stereochemistry in the biological activity of piperidine derivatives. ucl.ac.uk While specific extensive biological activity data for this compound itself is not widely reported in the primary literature, its role as a key intermediate suggests its importance in the broader context of developing novel therapeutic agents. core.ac.uk The research trajectory indicates a continued interest in utilizing this and similar scaffolds for the synthesis of new chemical entities with potential pharmacological applications.

Below is a data table summarizing key chemical information for this compound.

| Property | Value |

| Molecular Formula | C6H9NO2 |

| Molecular Weight | 127.14 g/mol |

| CAS Number | 118263-99-3 |

| SMILES | CC1CC(=O)CC(=O)N1 |

| InChI Key | ANAIVIDMOFUACM-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-2-5(8)3-6(9)7-4/h4H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAIVIDMOFUACM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118263-99-3 | |

| Record name | 6-methylpiperidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Methylpiperidine 2,4 Dione and Its Analogues

Established Strategies for Piperidine-2,4-dione Core Synthesis

The construction of the piperidine-2,4-dione scaffold can be achieved through several established synthetic routes. These methods primarily focus on forming the heterocyclic ring and then modifying it to achieve the desired substitution pattern.

The Dieckmann cyclization, an intramolecular condensation of a diester with a strong base to form a β-keto ester, is a cornerstone in the synthesis of substituted piperidine-2,4-diones. core.ac.ukdtic.mil This approach offers a flexible route to compounds variously substituted at the 6-, 5,6-, and 2,6-positions. core.ac.ukresearchgate.net A general pathway involves the preparation of an amidodiester precursor, which then undergoes base-mediated cyclization to form a keto ester intermediate. Subsequent hydrolysis and decarboxylation yield the target piperidine-2,4-dione. core.ac.uk

Regioselectivity in the Dieckmann cyclization is crucial for synthesizing specifically substituted piperidine-2,4-diones. Research has demonstrated a flexible route where the cyclization of amidodiesters, upon treatment with sodium methoxide (B1231860) in methanol (B129727), proceeds in a regioselective manner to afford the desired keto esters. core.ac.uk This method is compatible with various substituents at the 3-, 5-, and 6-positions of the piperidine (B6355638) ring. core.ac.uk For instance, the synthesis of 6-monosubstituted piperidine-2,4-diones has been achieved with satisfactory and often good yields through this protocol. core.ac.uk

The development of enantiocontrolled strategies for substituted piperidines presents a significant challenge. core.ac.uk An effective enantioselective route to 6-substituted piperidine-2,4-diones utilizes a regioselective Dieckmann cyclization in conjunction with a chiral auxiliary. core.ac.ukresearchgate.net The Davies' α-methylbenzylamine auxiliary has been successfully employed for this purpose. core.ac.uk The process begins with the conjugate addition of (S)-N-(α-methylbenzyl)allylamine to α,β-unsaturated esters, which yields enantiopure β-amino esters. These intermediates are then converted to amidodiesters that undergo Dieckmann cyclization. The final steps involve hydrolysis, decarboxylation, and cleavage of the chiral auxiliary using methanesulfonic acid to afford enantiomerically enriched 6-substituted piperidine-2,4-diones. core.ac.uk

A key advantage of certain Dieckmann cyclization-based strategies is the ability to synthesize 1-unsubstituted (N-unsubstituted) piperidine-2,4-diones directly, obviating the need for a nitrogen-protecting group. core.ac.ukresearchgate.net An improved procedure involves the use of dimethyl ester precursors, which are cyclized in methanol with sodium methoxide. This is followed by a one-pot decarbomethoxylation step using aqueous acetonitrile, which has been shown to improve yields significantly. For example, this improved method increased the yield of 6-phenylpiperidine-2,4-dione (B51067) to 66% from 32% under previous conditions. core.ac.uk This approach is particularly convenient for preparing a wide variety of β-amino esters from corresponding β-keto esters, which serve as the precursors for the cyclization. core.ac.uk

Beyond the Dieckmann cyclization, other strategies involving functional group transformations and precursor derivatization are employed. One notable method involves an enolate-isocyanate rearrangement. researchgate.netrsc.org This transformation uses N-Boc-protected mono- and dihomoallylamines as convenient precursors for 6-substituted piperidine-2,4-diones. The synthesis proceeds through a halocyclocarbamation reaction, for example, using N-Bromosuccinimide (NBS), to produce bromocyclocarbamates. These intermediates, upon treatment with a strong base, undergo a clean transformation into the desired piperidine-2,4-diones in good yields via the formation of a cyclic enolate intermediate. researchgate.net

A general and adaptable multi-step procedure for synthesizing 6-substituted piperidine-2,4-diones, such as the 6-methyl analogue, has been established based on the Dieckmann cyclization pathway. core.ac.uk The sequence begins with readily available starting materials and proceeds through several key transformations.

Formation of Vinylogous Carbamate (B1207046): A β-keto ester is reacted with ammonium (B1175870) acetate (B1210297) in the presence of acetic acid.

Reduction to β-Amino Ester: The resulting vinylogous carbamate is reduced, for instance, with sodium triacetoxyborohydride (B8407120).

Amide Coupling: The β-amino ester is coupled with monomethyl malonate using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of Hydroxybenzotriazole (HOBt) to form the key amidodiester precursor.

Dieckmann Cyclization: The amidodiester undergoes intramolecular cyclization upon treatment with a base such as sodium methoxide in methanol.

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated in a one-pot process, often using sodium methoxide in wet acetonitrile, to yield the final 6-methylpiperidine-2,4-dione. core.ac.uk

The table below details the reagents and conditions for this general synthetic procedure.

| Step | Transformation | Reagents and Conditions | Reference |

|---|---|---|---|

| 1 | β-Keto Ester to Vinylogous Carbamate | Ammonium acetate, Acetic acid | core.ac.uk |

| 2 | Reduction to β-Amino Ester | Sodium triacetoxyborohydride (in situ) | core.ac.uk |

| 3 | Coupling to Amidodiester | Monomethyl malonate, EDC, HOBt | core.ac.uk |

| 4 | Dieckmann Cyclization | Sodium methoxide, Methanol, Reflux | core.ac.uk |

| 5 | Hydrolysis and Decarboxylation | 1% Water in Acetonitrile, Reflux | core.ac.uk |

Dieckmann Cyclization Approaches

Emerging Synthetic Techniques for Piperidine Ring Systems

Recent advancements in synthetic organic chemistry have provided a diverse toolkit for the construction of piperidine scaffolds. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional approaches. Key strategies include various forms of cyclization, the use of transition metal catalysts, and asymmetric hydrogenation, which allow for precise control over the final molecular architecture.

The formation of the piperidine ring through the cyclization of acyclic precursors containing alkene or diene functionalities is a powerful strategy. These intramolecular reactions can be initiated by various means, including radical, cationic, or transition metal-mediated pathways, to form the requisite carbon-carbon or carbon-nitrogen bonds.

Gold(I) complexes, for instance, have been shown to catalyze the oxidative amination of non-activated alkenes, enabling the difunctionalization of a double bond to simultaneously form the N-heterocycle and introduce an oxygen-containing substituent. nih.gov Palladium catalysts paired with novel pyridine-oxazoline ligands have also been developed for enantioselective versions of this type of amination. nih.gov Another approach involves an intramolecular 6-endo-trig cyclization, where amides with a tethered alkene group can be cyclized via hydride transfer. nih.gov

Diene cyclization offers another route. A notable example is the highly enantioselective intramolecular hydroalkenylation of 1,6-ene-dienes catalyzed by nickel with a chiral P-O ligand. This method provides a regioselective and mild pathway to six-membered nitrogen heterocycles that feature an exocyclic double bond. nih.gov

| Cyclization Type | Catalyst/Initiator | Key Features |

| Oxidative Amination of Alkenes | Gold(I) complex | Forms N-heterocycle and introduces an O-substituent simultaneously. nih.gov |

| Enantioselective Amination | Palladium/Pyridine-oxazoline ligand | Achieves high enantioselectivity in alkene cyclization. nih.gov |

| Hydride Transfer Cyclization | Hydride Transfer | Efficient for cyclizing alkene-bearing amides. nih.gov |

| Hydroalkenylation of 1,6-dienes | Nickel/Chiral P-O ligand | Regioselective and highly enantioselective method. nih.gov |

Transition metal catalysis has become an indispensable tool for synthesizing substituted piperidines, offering unique pathways that are often difficult to achieve otherwise. digitellinc.com These methods include cycloadditions, C-H activation, and various coupling reactions.

Cobalt-catalyzed radical cyclization represents a powerful method for creating heterocyclic structures. nih.gov For example, cobalt(II) porphyrin complexes can catalyze the formation of piperidines from linear aldehydes via cobalt(III)-carbene radical intermediates. nih.govscispace.com This reaction proceeds through an intramolecular 1,6-hydrogen atom transfer (HAT) followed by a radical-rebound ring closure. nih.gov A competing 1,5-HAT can lead to the formation of linear alkenes as a side product. nih.govresearchgate.net

Nickel catalysis has been employed in the [4+2] cycloaddition of 3-azetidinones with alkynes to provide a direct and efficient route to highly substituted piperidones. nih.gov This method demonstrates broad substrate scope and excellent regioselectivity. nih.gov Palladium-catalyzed reactions, such as the Wacker-type aerobic oxidative cyclization of alkenes, provide access to various six-membered N-heterocycles, including piperidines, under base-free conditions. organic-chemistry.org Furthermore, transition-metal-catalyzed C-H activation is an emerging strategy for the direct functionalization of the piperidine ring, allowing for the introduction of substituents at specific positions. researchgate.net A recent innovative approach combines biocatalytic C-H oxidation with nickel-electrocatalyzed radical cross-coupling to create complex piperidines in a modular and efficient two-step process. rice.edunews-medical.net

| Metal Catalyst | Reaction Type | Substrates | Key Advantages |

| Cobalt(II) Porphyrin | Radical Cyclization | Linear Aldehydes | Utilizes earth-abundant metal; proceeds via carbene radical. nih.govscispace.com |

| Nickel(0)/PPh₃ | [4+2] Cycloaddition | 3-Azetidinones, Alkynes | Single-step, expeditious route to highly substituted piperidones. nih.gov |

| Palladium(II) | Wacker-type Oxidative Cyclization | Alkenyl Amines | Base-free conditions, uses air as the oxidant. organic-chemistry.org |

| Palladium(0) | Buchwald-Hartwig Arylation | Secondary Piperidines, 2-Bromopyridine | Direct C-N bond formation for installing directing groups. researchgate.net |

| Nickel/Electrocatalysis | Radical Cross-Coupling | Hydroxylated Piperidines | Modular, avoids protecting groups and expensive catalysts. rice.edunews-medical.net |

The asymmetric hydrogenation of pyridines and their activated derivatives, pyridinium (B92312) salts, is a highly attractive and atom-economical strategy for producing chiral piperidines. dicp.ac.cn Quaternization of the pyridine (B92270) nitrogen lowers the resonance energy of the aromatic ring, making it more susceptible to hydrogenation and preventing catalyst deactivation through coordination. dicp.ac.cnunimi.it

Iridium-based catalysts featuring chiral diphosphine ligands, such as SegPhos, have proven effective in the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts. This method yields chiral piperidine derivatives with two adjacent stereocenters, achieving high levels of both diastereoselectivity and enantioselectivity. acs.org Similarly, iridium catalysts with chiral phosphole-based ligands like MP²-SEGPHOS can hydrogenate N-alkyl-2-alkylpyridinium salts to furnish 2-aryl-substituted piperidines with high enantioselectivity. nih.gov

Rhodium-catalyzed systems have also been extensively developed. A Rh-JosiPhos catalyst, for instance, can reduce N-benzylated 3-substituted pyridinium salts with high enantiomeric excess, particularly in the presence of an organic base like triethylamine (B128534) (Et₃N). unimi.it A distinct approach is the rhodium-catalyzed asymmetric reductive transamination of pyridinium salts. In this process, a chiral primary amine is introduced under transfer hydrogenation conditions (using formic acid as the hydrogen source), which displaces the original nitrogen fragment of the pyridine ring and induces chirality in the resulting piperidine product. dicp.ac.cnresearchgate.net This method obviates the need for chiral catalysts or high-pressure hydrogen gas. dicp.ac.cnresearchgate.net

| Catalyst System | Substrate Type | Key Features | Enantioselectivity (ee) |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | Creates two contiguous chiral centers. acs.org | High |

| Ir/MP²-SEGPHOS | N-Alkyl-2-alkylpyridinium salts | Versatile for 2-aryl-substituted piperidines. nih.gov | High |

| Rh/JosiPhos | N-Benzyl-3-substituted pyridinium salts | Requires an organic base for high ee. unimi.it | Up to 90% |

| [RhCp*Cl₂]₂ / Chiral Amine | 2-Substituted pyridinium salts | Asymmetric reductive transamination; no H₂ gas needed. dicp.ac.cnresearchgate.net | Excellent |

Intramolecular hydroamination and carboamination of alkenes are powerful reactions that form a C-N bond and, in the case of carboamination, an additional C-C bond in a single step to construct the piperidine ring. These methods provide a direct and atom-economical route to functionalized N-heterocycles.

Intramolecular hydroamination involves the addition of an N-H bond across a tethered carbon-carbon double bond. Palladium catalysis, guided by a directing group like 8-aminoquinoline, can achieve the synthesis of six-membered rings through a syn-addition, proto-depalladation mechanism. nih.gov

Carboamination reactions create even greater molecular complexity. Copper(II) carboxylates can promote the intramolecular carboamination of unactivated γ- and δ-alkenyl N-arylsulfonamides. nih.gov This oxidative cyclization is efficient for both terminal and internal olefins, with evidence suggesting a mechanism involving intramolecular syn-aminocupration followed by the addition of a primary carbon radical to an aromatic ring to form the C-C bond. nih.gov A different strategy utilizes a radical-addition triggered cyclization and C-N bond cleavage, enabled by an I₂/Ni or benzyl (B1604629) halide/Ni catalytic system, which allows for the formal insertion of a diene into an inert C-N bond of an aminodiene precursor. researchgate.net This annulative carboamination process features high atom economy and produces diverse piperidines. researchgate.net

Stereochemical Control and Chirality in Piperidinedione Synthesis

Achieving stereochemical control is a critical challenge in the synthesis of substituted piperidinediones like this compound, as the biological activity of such molecules is often dependent on their specific three-dimensional structure. Synthetic strategies must therefore be able to control the formation of stereocenters, particularly at the C6 position.

One effective strategy for synthesizing chiral 6-substituted piperidine-2,4-diones involves a halocyclocarbamation reaction followed by an enolate-isocyanate rearrangement. researchgate.net In this approach, N-Boc-protected homoallylamines, derived from chiral precursors like (S)-allylglycine, undergo reaction with N-bromosuccinimide (NBS) to produce bromocyclocarbamates. These intermediates, upon treatment with a strong base, rearrange to form the target 6-substituted piperidine-2,4-diones in good yields and with the transfer of chirality from the starting material. researchgate.net

Dieckmann cyclization is another key reaction that can be rendered stereoselective. A regioselective Dieckmann cyclization using Davies' α-methylbenzylamine auxiliary as a chiral controller allows for the enantioselective synthesis of 6-substituted piperidine-2,4-diones. researchgate.net Asymmetric hydrogenation of activated heterocyclic precursors is also a powerful tool for establishing chirality. dicp.ac.cnnih.govresearchgate.net While not demonstrated specifically for a piperidinedione precursor, the principles of using chiral catalysts (e.g., Iridium or Rhodium-based) to hydrogenate pyridinium salts or related unsaturated heterocycles can be applied to create chiral piperidine cores with high enantiomeric excess. dicp.ac.cnacs.orgnih.govresearchgate.net The choice of chiral ligand is crucial for inducing high levels of stereoselectivity in these reductions. nih.gov

Furthermore, biosynthesis-inspired methods can provide excellent stereocontrol. A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, which could be adapted for piperidinedione targets. rsc.org

Chemical Reactivity and Derivatization Studies of 6 Methylpiperidine 2,4 Dione Scaffolds

Alkylation and Substitution Reactions on the Piperidinedione Nucleus

The piperidine-2,4-dione nucleus, characterized by its acidic protons and reactive carbonyl groups, is amenable to various alkylation and substitution reactions. These transformations allow for the introduction of diverse substituents at different positions of the ring, significantly expanding the chemical space accessible from this scaffold.

A common strategy for substitution involves the Dieckmann cyclization of appropriate acyclic precursors to construct the piperidine-2,4-dione ring, followed by subsequent modifications. For instance, alkylation of 6-phenylpiperidine-2,4-dione (B51067) with methyl iodide in the presence of potassium carbonate has been shown to yield the 3,3,6-trisubstituted piperidine-2,4-dione. core.ac.uk Interestingly, this reaction proceeds to the dimethylated product even when a single equivalent of methyl iodide is used, indicating the high reactivity of the intermediate monomethylated species. core.ac.uk

The regioselectivity of these reactions is a key consideration. The presence of two carbonyl groups creates multiple potential sites for enolization and subsequent reaction. The specific outcome of an alkylation or substitution reaction is often influenced by factors such as the nature of the substrate, the type of electrophile, the reaction conditions (including the base and solvent used), and the presence of any directing groups.

Synthesis of Structurally Related Piperidinediones

The versatility of the piperidine-2,4-dione scaffold has spurred the development of synthetic routes to a wide array of structurally related derivatives. These efforts have focused on introducing various substituents and on constructing more complex molecular architectures incorporating the core piperidinedione motif.

The synthesis of 6-(methoxymethyl)-6-methylpiperidine-2,4-dione (B2497583) represents a specific example of derivatization at the 6-position of the piperidine-2,4-dione ring. This compound, with the chemical formula C8H13NO3, introduces both a methyl and a methoxymethyl group at the same carbon atom. biosynth.comnih.gov The presence of the ether functionality in the methoxymethyl group offers a potential site for further chemical modification, such as cleavage to the corresponding hydroxymethyl derivative, which could then be used in esterification or other reactions.

Table 1: Properties of 6-(Methoxymethyl)-6-methylpiperidine-2,4-dione

| Property | Value |

| CAS Number | 2361634-42-4 biosynth.com |

| Molecular Formula | C8H13NO3 biosynth.comnih.gov |

| Molecular Weight | 171.2 g/mol biosynth.com |

| SMILES | COCC1(C)CC(=O)CC(=O)N1 biosynth.com |

The synthesis of multi-substituted piperidine-2,4-diones has been achieved through various synthetic strategies. A notable example is the preparation of 3,3,6-trisubstituted piperidine-2,4-diones. One approach involves the alkylation of a pre-formed 6-substituted piperidine-2,4-dione. For example, the reaction of 6-phenylpiperidine-2,4-dione with three equivalents of methyl iodide in acetone (B3395972) with potassium carbonate as a base leads to the formation of the corresponding 3,3-dimethyl-6-phenylpiperidine-2,4-dione in good yield. core.ac.uk This demonstrates the feasibility of introducing substituents at the C3 position.

Another versatile method for accessing multi-substituted piperidines is through aza-Prins cyclization, which can be employed to generate 2,4,6-trisubstituted piperidines with stereoselective control. usm.edu While not directly yielding piperidine-2,4-diones, the resulting piperidine (B6355638) core can be a precursor for their synthesis.

Glutarimides, also known as piperidine-2,6-diones, are structurally related to piperidine-2,4-diones and are of significant interest in medicinal chemistry. thieme-connect.comontosight.aiontosight.ai The synthesis of these derivatives often involves the cyclization of glutaronitrile (B146979) derivatives or the reaction of aldehydes with cyanoacetamide followed by Michael addition. researchgate.net For instance, aromatic aldehydes or cycloalkanones can be condensed with cyanoacetamide to yield α-cyanocinnamides, which then undergo a Michael addition with ethyl cyanoacetate (B8463686) or diethyl malonate to form the glutarimide (B196013) ring system. researchgate.net

The piperidine-2,6-dione scaffold is a key component in a number of biologically active molecules. ontosight.aiontosight.ai The synthesis of N- and C-functionally substituted glutarimides is an active area of research, with methods being developed to control the stereochemistry of these reactions. thieme-connect.com

Table 2: Comparison of Piperidine-2,4-dione and Piperidine-2,6-dione Scaffolds

| Feature | 6-Methylpiperidine-2,4-dione | Glutarimide (Piperidine-2,6-dione) |

| Core Structure | Piperidine with carbonyls at C2 and C4 | Piperidine with carbonyls at C2 and C6 |

| Common Synthetic Precursors | β-amino esters (via Dieckmann cyclization) core.ac.uk | Glutaronitrile derivatives, cyanoacetamides researchgate.net |

| Key Reactive Sites | C3, C5, and the nitrogen atom | C3, C4, C5, and the nitrogen atom |

The piperidine-2,4-dione ring can serve as a building block for the construction of more complex, fused heterocyclic systems. These structures are of interest due to their potential for novel biological activities. The synthesis of such systems often involves intramolecular reactions where substituents on the piperidinedione ring react to form a new ring.

One approach to forming fused systems is through radical-ionic cascade reactions. For example, azabicyclo[4.3.0]nonanes have been synthesized from chiral allylsilanes bearing an oxime moiety in a stereocontrolled process that involves the formation of a piperidinone ring. nih.gov While this example leads to a piperidinone, similar strategies could be adapted to start from or lead to piperidinedione systems. The development of new synthetic methodologies, such as cascade reactions, is crucial for the efficient construction of these complex molecules. airo.co.inresearchgate.netsioc-journal.cn

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of the reactions used to synthesize and derivatize piperidine-2,4-diones is crucial for optimizing reaction conditions and for designing new synthetic routes. A key reaction in the synthesis of the piperidine-2,4-dione core is the Dieckmann cyclization. This intramolecular Claisen condensation of a diester is a well-established method for forming five- and six-membered rings. The regioselectivity of the cyclization is a critical aspect, and studies have been conducted to control which ester group undergoes cyclization. core.ac.uk

A novel enolate-isocyanate rearrangement has been proposed as a new method for the synthesis of 6-substituted piperidine-2,4-diones from homoallylamines. researchgate.net This transformation involves the formation of a bromocyclocarbamate intermediate, which upon treatment with a strong base, rearranges to the piperidine-2,4-dione. Kinetic experiments have supported the proposed mechanism, which proceeds through the formation of a cyclic enolate. researchgate.net This discovery of new reaction pathways expands the toolbox available to synthetic chemists for the construction of these important heterocyclic scaffolds.

Computational Chemistry and Theoretical Modeling of 6 Methylpiperidine 2,4 Dione

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. acs.orgnih.gov This method is instrumental in drug discovery for identifying potential drug targets and understanding interaction mechanisms at a molecular level. acs.orgnih.gov

Prediction of Binding Energies and Interaction Modes

The prediction of binding energy is a key outcome of molecular docking simulations, providing a quantitative measure of the affinity between a ligand and its protein target. nih.govbiomoltech.com While specific binding energy data for 6-Methylpiperidine-2,4-dione with various protein targets are not extensively documented in publicly available literature, the general principles can be illustrated through studies on related piperidine (B6355638) derivatives. For instance, in a study focused on designing novel piperidine-derived inhibitors for the p53-HDM2 interaction, molecular docking was employed to predict the binding energies of newly designed compounds. The top-scoring molecules exhibited binding energies of -6.639 and -6.305 kcal/mol, indicating a strong potential for interaction with the target protein. researchgate.net

The interaction modes, which describe the specific types of non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are also elucidated through docking studies. nih.gov These interactions are crucial for the stability of the ligand-protein complex. For example, in the design of spiro-piperidine quinazolinone derivatives, docking simulations were used to position the compounds into the active sites of the EGFR kinase domain and the human estrogen receptor to understand the probable binding information. tandfonline.com

A representative table of predicted binding energies for analogous piperidine-dione derivatives with various protein targets is presented below. It is important to note that these values are illustrative and the actual binding energy of this compound would depend on the specific protein target and the computational methodology employed.

| Derivative Class | Protein Target | Predicted Binding Energy (kcal/mol) |

| Piperidine-derived HDM2 inhibitors | HDM2 | -6.639 |

| Piperidine-derived HDM2 inhibitors | HDM2 | -6.305 |

| Spiro-piperidine quinazolinone | EGFR Kinase Domain | -8.23 |

| Spiro-piperidine quinazolinone | Human Estrogen Receptor | -7.89 |

This table is a representative compilation based on findings from related piperidine derivatives and is intended for illustrative purposes.

Computational Approaches for Rational Design of Derivatives

Computational methods are integral to the rational design of derivatives of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. 182.160.97 Techniques such as fragment-based drug design and scaffold hopping are often employed. nih.gov In the context of this compound, computational approaches can be used to explore the chemical space around the core scaffold.

For example, a semi-rational design approach was successfully used to enhance the imidase activity of an enzyme towards 3-isobutyl glutarimide (B196013), a compound structurally related to this compound. nih.govresearchgate.net This involved using homology modeling and structure alignment to identify the substrate-binding pocket, followed by targeted mutations of amino acid residues to improve catalytic efficiency. nih.govresearchgate.net Similarly, computational identification of novel piperidine derivatives as potential HDM2 inhibitors has been achieved through group-based QSAR (GQSAR) models, which then guided the generation of a combinatorial library of molecules with predicted activities. researchgate.net

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations provide a fundamental understanding of the electronic structure, geometry, and energetic properties of molecules. researchgate.net These methods are crucial for elucidating various aspects of the chemical behavior of this compound.

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformers of a molecule and to map the energy landscape that governs their interconversion. nih.gov For cyclic systems like this compound, the ring can adopt various conformations, such as chair, boat, and twist-boat forms.

A representative table of relative energies for different conformers of a substituted piperidine ring is shown below.

| Conformer | Relative Energy (kcal/mol) |

| Chair (Equatorial Substituent) | 0.00 |

| Chair (Axial Substituent) | 1.5 - 3.0 |

| Twist-Boat | 4.0 - 6.0 |

This table provides a generalized representation of conformational energies for a substituted piperidine ring and values for this compound may vary.

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. maxapress.com For this compound, this could involve studying its synthesis, such as through Dieckmann cyclization, or its metabolic pathways. researchgate.netcore.ac.uk

DFT studies on the reaction mechanism of the stereoselective synthesis of cyclobutanes from pyrrolidines, for example, have been used to disclose the mechanism and rationalize the stereochemical outcome by calculating the energies of intermediates and transition states. acs.org Similarly, the mechanism of piperidinolysis of aryl ethers has been investigated using DFT to predict whether the reaction follows an uncatalyzed or catalyzed pathway. maxapress.com These computational studies provide a detailed, step-by-step picture of the reaction process that is often difficult to obtain through experimental means alone.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are cornerstones of medicinal chemistry, aiming to establish a relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov

SAR provides qualitative insights into how specific structural modifications affect activity. For instance, a study on the anticonvulsant properties of substituted piperidine-2,6-diones revealed that the nature of the imide fragment was crucial for activity. nih.gov

QSAR, on the other hand, develops mathematical models that quantitatively correlate molecular descriptors with biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov A variety of molecular descriptors can be used, including those related to hydrophobicity, electronics, and sterics. conicet.gov.ar

A study on the herbicidal activity of piperidine-2,4-dione derivatives found a good correlation between activity and parameters such as hydrophobicity (π), steric factors (Es), and electronic parameters (σ). acs.org Another QSAR study on piperidinedione-type aromatase inhibitors identified a linear relationship between the logarithm of the partition coefficient (logP) and the negative logarithm of the half-maximal inhibitory concentration (–logIC50).

A representative QSAR data table for a series of hypothetical 6-substituted piperidine-2,4-dione analogs is presented below to illustrate the concept.

| Compound | Substitution at C6 | LogP | Electronic Parameter (σ) | Steric Parameter (Es) | Biological Activity (-logIC50) |

| 1 | -H | 0.5 | 0.00 | 1.24 | 4.5 |

| 2 | -CH3 | 1.0 | -0.07 | 0.00 | 5.1 |

| 3 | -Cl | 1.2 | 0.23 | 0.27 | 4.8 |

| 4 | -OCH3 | 0.8 | -0.27 | 0.69 | 5.3 |

| 5 | -CF3 | 1.5 | 0.54 | -1.16 | 4.2 |

This table is a hypothetical representation to illustrate the principles of QSAR and does not represent actual experimental data for this compound derivatives.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-Methylpiperidine-2,4-dione, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework.

¹H NMR spectra are used to identify the number of distinct protons, their chemical environment, and their proximity to other protons. In a study, the ¹H NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl₃) on a 500 MHz instrument. core.ac.uk The observed chemical shifts (δ) and coupling constants (J) provide a complete map of the proton environment. core.ac.uk

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon atoms in the molecule and information about their electronic state (e.g., C=O, C-N, C-C, CH₃). The ¹³C NMR spectrum reveals six distinct carbon signals, corresponding to the six carbon atoms in the molecule, including two carbonyl carbons at the lower field region of the spectrum. core.ac.uk

Detailed NMR data from scientific literature is presented below:

| NMR Spectroscopic Data for this compound core.ac.uk | ||

|---|---|---|

| Technique | Chemical Shift (δ) in ppm | Description |

| ¹H NMR (500 MHz, CDCl₃) | 3.88 (1H, m) | Multiplet corresponding to the proton at the C6 position. |

| 3.26 (2H, d, J= 19.8 Hz) | Distinct signals for the two diastereotopic protons on the C3 methylene (B1212753) group. | |

| 3.19 (1H, d, J= 19.8 Hz) | ||

| 2.64 (1H, dd, J= 16.4, 4.0 Hz) | Signals for the two diastereotopic protons on the C5 methylene group. | |

| 2.30 (1H, dd, J= 16.4, 9.6 Hz) | ||

| 1.30 (3H, d, J= 6.5 Hz) | Doublet for the methyl group protons at C6. | |

| ¹³C NMR (500 MHz, CDCl₃) | 203.4 | Carbonyl carbon at C4. |

| 169.8 | Carbonyl carbon (amide) at C2. | |

| 47.0 | Signals corresponding to the carbon atoms of the piperidine (B6355638) ring (C3, C5, C6). | |

| 46.2 | ||

| 44.6 | ||

| 21.3 | Methyl group carbon. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The compound has a molecular formula of C₆H₉NO₂ and a monoisotopic mass of approximately 127.06 Da. biosynth.comuni.lu

In chemical ionization (CI) mass spectrometry, the compound typically appears as the protonated molecule [M+H]⁺. Research shows a prominent peak at an m/z (mass-to-charge ratio) of 128, which corresponds to the [M+H]⁺ ion, confirming the molecular weight of 127 g/mol . core.ac.uk HRMS analysis provides a highly accurate mass measurement, which is used to verify the elemental formula. core.ac.uk

| Mass Spectrometry Data for this compound core.ac.uk | ||

|---|---|---|

| Technique | Parameter | Value |

| Chemical Ionization (CI-MS) | m/z of Protonated Molecule [M+H]⁺ | 128 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated Mass for C₆H₁₀NO₂ [M+H]⁺ | 128.0711 |

| Found Mass | 128.0714 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the principal functional groups within the this compound molecule. The IR spectrum displays characteristic absorption bands (νmax) corresponding to the vibrations of specific bonds. Key absorptions include a broad peak for the N-H stretch of the secondary amide, C-H stretching vibrations for the alkyl portions, and strong, distinct peaks for the two carbonyl (C=O) groups of the dione (B5365651) structure. core.ac.uk

| Infrared (IR) Spectroscopic Data for this compound core.ac.uk | |

|---|---|

| Wavenumber (νmax, cm⁻¹) | Functional Group Assignment |

| 3217 | N-H stretching (secondary amide) |

| 2968 | C-H stretching (alkyl groups) |

| 1726 | C=O stretching (ketone) |

| 1663 | C=O stretching (amide) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can establish the absolute configuration and conformation of chiral molecules. While specific X-ray diffraction data for this compound itself is not widely reported in the surveyed literature, this analytical method is crucial for structurally related piperidine compounds. For instance, the absolute stereochemistry of derivatives like (2R, 4R, 6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid has been unambiguously established using single-crystal X-ray analysis, demonstrating the power of this technique within this class of compounds. rsc.orgnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity. core.ac.uk These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC) is routinely used as a rapid and simple qualitative method to monitor the progress of chemical reactions that synthesize this compound. core.ac.uk Researchers use silica (B1680970) gel plates as the stationary phase. core.ac.uk After eluting the plate with a suitable solvent system, the compound's position is visualized, typically under UV light (at 254 nm) or by staining with a chemical agent like potassium permanganate, which reacts to create a visible spot. core.ac.uk

For the purification of this compound on a preparative scale, flash column chromatography is the standard method employed. core.ac.uk This technique uses a column packed with a stationary phase (commonly silica gel) and pressurized solvent flow to separate the target compound from unreacted starting materials, byproducts, and other impurities, yielding the pure substance. core.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. The technique is widely used for the analysis of volatile and semi-volatile compounds. In the context of piperidine derivatives, GC-MS is instrumental in separating and identifying individual compounds from a mixture, as well as confirming the structure of synthesized molecules.

While specific experimental GC-MS data such as chromatograms and detailed fragmentation patterns for this compound are not extensively detailed in publicly available research, the general methodology for analyzing similar piperidine-dione derivatives has been established. For instance, the GC-MS analysis of other N-substituted piperidine-2,6-diones has been reported, where the molecular weight and fragmentation patterns were key to confirming their structures. The process typically involves introducing a sample into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the fragments, allowing for structural elucidation.

For this compound, predicted mass spectrometry data is available. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of the molecule, providing theoretical data for its identification in mass spectrometry analyses.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 128.07061 | 123.9 |

| [M+Na]⁺ | 150.05255 | 131.5 |

| [M-H]⁻ | 126.05605 | 124.7 |

| [M+NH₄]⁺ | 145.09715 | 144.2 |

| [M+K]⁺ | 166.02649 | 129.9 |

| [M+H-H₂O]⁺ | 110.06059 | 118.6 |

Biochemical and Cellular Assay Readouts (e.g., Micro-BCA assay, Expression Proteomics)

Biochemical and cellular assays are fundamental tools for characterizing the biological activity of a compound. These assays can measure a wide range of effects, from interactions with specific proteins to broad changes in cellular processes.

A noteworthy example in the study of related compounds involves the investigation of 1-methylpiperidine-2,4-dione (B168939), an isomer of this compound. This compound was evaluated for its effects on platelet aggregation, a critical process in thrombosis. In a study assessing the impact of various carbon nucleophiles on platelet activation, 1-methylpiperidine-2,4-dione was found to have an inhibitory effect. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 10.2 ± 0.5 mM, indicating its potency in preventing platelet aggregation under the tested conditions. This finding suggests that piperidine-2,4-dione scaffolds may have bioactivity relevant to thrombosis and hemostasis.

Micro-BCA Assay

The Micro Bicinchoninic Acid (Micro-BCA) assay is a highly sensitive colorimetric method used for the quantification of total protein content in a sample. This assay is particularly useful for dilute protein samples. The principle of the assay involves the reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium. The resulting Cu⁺ is then chelated by BCA molecules, forming a purple-colored complex that exhibits strong absorbance at 562 nm. The intensity of the color is directly proportional to the protein concentration. While not a direct measure of a compound's activity, the Micro-BCA assay is a crucial supporting technique in many biochemical and cellular experiments. For example, before performing an expression proteomics analysis, a Micro-BCA assay would be used to accurately determine and normalize the total protein concentration across different samples to ensure that any observed differences in protein expression are due to the treatment and not variations in sample loading.

Expression Proteomics

Expression proteomics is a large-scale analytical approach used to identify and quantify the abundance of thousands of proteins in a biological sample, providing a global view of cellular responses to a given stimulus. This technique is invaluable for understanding the mechanism of action of a compound, identifying its molecular targets, and uncovering potential off-target effects.

Although no specific expression proteomics studies have been published for this compound, the methodology is highly relevant given its reported potential for antitumor activity, which may involve the inhibition of protein synthesis. In a hypothetical study, cells (e.g., a cancer cell line) would be treated with this compound. Following treatment, the total protein would be extracted, quantified (using a method like the Micro-BCA assay), and then analyzed by mass spectrometry-based proteomics.

The general workflow for such a study is as follows:

Protein Extraction and Preparation: Cells are lysed to release their protein content. The proteins are then digested into smaller peptides, typically using the enzyme trypsin.

Liquid Chromatography-Mass Spectrometry (LC-MS): The peptide mixture is separated by liquid chromatography and then analyzed by a high-resolution mass spectrometer.

Data Analysis: The resulting data is processed using specialized software to identify the peptides and, by extension, the proteins from which they originated. The relative abundance of each protein between the treated and untreated samples is then calculated.

Proteomics studies on other piperidine-2,6-dione derivatives, particularly those used in the development of Proteolysis Targeting Chimeras (PROTACs), have successfully identified specific protein degradation targets. These studies demonstrate the power of proteomics to reveal the precise molecular consequences of a compound's activity within a cell. A similar approach for this compound could elucidate its mechanism of action and validate its potential as a therapeutic agent.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel Piperidine-2,4-dione Scaffolds with Tuned Biological Profiles

The inherent biological activity of the piperidine-2,4-dione core provides a fertile ground for the design and synthesis of new derivatives with enhanced potency and selectivity. core.ac.uknih.gov A flexible route for synthesizing piperidine-2,4-diones with various substituents at the 2, 5, and 6 positions has been established, notably without the need for N-protection and deprotection steps. core.ac.uk This allows for the direct synthesis of N-unsubstituted compounds, which is a significant advantage for further functionalization. core.ac.uk

A key strategy in tuning the biological profile of these scaffolds is the introduction of diverse substituents. For instance, the synthesis of 4-phenylpiperidine-2,6-diones bearing an ω-[4-(substituted phenyl)piperazin-1-yl]alkyl moiety at the 1-position has yielded potent ligands for α1-adrenergic receptor subtypes. nih.gov The length of the alkyl chain and the nature of the substituent on the phenylpiperazine ring were found to be critical for affinity and selectivity. nih.gov Specifically, a butyl connecting chain often results in the highest affinity. nih.gov

Furthermore, enantioselective synthesis has been a focal point, with methods like the regioselective Dieckmann cyclisation using Davies' α-methylbenzylamine auxiliary affording enantiomerically pure 6-substituted piperidine-2,4-diones. core.ac.uk The stereochemistry at the 6-position, as well as at other chiral centers, can significantly influence biological activity, making stereoselective synthesis a crucial tool for developing optimized therapeutic agents.

The following table summarizes the synthesis of various piperidine-2,4-dione derivatives and their observed biological activities, highlighting the importance of substitution patterns.

| Compound Class | Synthetic Method | Key Structural Features | Observed Biological Activity |

| 6-Monosubstituted piperidine-2,4-diones | Dieckmann Cyclisation | Varied substituents at the 6-position | Foundational for further derivatization |

| 4-Phenylpiperidine-2,6-diones | Multi-step synthesis | ω-[4-(substituted phenyl)piperazin-1-yl]alkyl at N1 | α1-adrenergic receptor antagonists nih.gov |

| Enantiopure 6-substituted piperidine-2,4-diones | Regioselective Dieckmann Cyclisation | Chiral center at the 6-position | Stereospecific biological interactions |

Integration of Advanced Synthetic Methodologies for Sustainable Production

The growing emphasis on green chemistry is driving the adoption of more sustainable and efficient synthetic methods for producing piperidine-2,4-dione scaffolds. univpancasila.ac.id Traditional multi-step syntheses often involve hazardous reagents, harsh reaction conditions, and generate significant waste. nih.gov Modern approaches aim to overcome these limitations through innovative techniques.

Flow chemistry, for example, offers numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. ucl.ac.uk The biocatalytic reduction of imine precursors to chiral amines in a continuous flow system using immobilized enzymes represents a significant step towards greener synthesis. acs.org This method can provide access to key chiral building blocks for piperidine-2,4-dione synthesis with high efficiency and stereoselectivity. acs.org

One-pot multi-component reactions are another cornerstone of green chemistry, enabling the synthesis of complex molecules from simple starting materials in a single step, thereby reducing solvent usage and purification steps. nih.gov The development of such reactions for the synthesis of functionalized piperidines is an active area of research. mdpi.com

The table below highlights some advanced synthetic methodologies that can be applied to the sustainable production of 6-methylpiperidine-2,4-dione and its derivatives.

| Methodology | Principles | Advantages for Piperidinedione Synthesis |

| Flow Chemistry | Continuous processing in microreactors. ucl.ac.uk | Improved safety, scalability, and control over reaction parameters. ucl.ac.uk |

| Biocatalysis | Use of enzymes for chemical transformations. acs.org | High selectivity, mild reaction conditions, and reduced environmental impact. acs.org |

| Multi-component Reactions | Combining three or more reactants in a single step. nih.gov | Increased efficiency, atom economy, and reduced waste. nih.gov |

Application in Chemical Biology for Target Validation and Pathway Deconvolution

Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. nih.gov Small molecules that can selectively modulate the function of a specific protein allow researchers to study its role in cellular pathways and disease states. The piperidine-2,4-dione scaffold, with its proven biological activity, is a promising starting point for the development of such probes.

A key strategy in developing chemical probes is the design of molecules that can form a covalent bond with their target protein, enabling its identification and characterization. This can be achieved by incorporating a reactive "warhead" into the piperidine-2,4-dione structure. Another approach is the development of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs), which can induce the degradation of a target protein. acs.org These molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, linked together by a flexible chain. acs.org The design of PROTACs based on the piperidine-2,6-dione scaffold has been successfully employed to degrade proteins of therapeutic interest. nih.gov

The development of chemical probes based on this compound could provide valuable tools for studying a range of biological targets. For instance, by modifying the scaffold to incorporate photo-crosslinking groups or affinity tags, researchers could identify the specific proteins that interact with this compound and mediate its biological effects.

| Probe Type | Mechanism of Action | Application in Target Validation |

| Covalent Probes | Forms a stable covalent bond with the target protein. | Allows for the identification and enrichment of the target protein from complex biological samples. |

| PROTACs | Induces the targeted degradation of a protein via the ubiquitin-proteasome system. acs.org | Provides a powerful method for knocking down a target protein and studying the resulting phenotype. acs.orgnih.gov |

| Affinity-based Probes | Binds non-covalently to the target protein and carries a reporter tag. | Enables the visualization and localization of the target protein within cells. |

Exploration of New Mechanistic Paradigms for Piperidinedione-Based Agents

While the biological activities of many piperidine-2,4-dione derivatives have been documented, a deeper understanding of their mechanisms of action is often lacking. Future research should focus on elucidating the molecular pathways through which these compounds exert their effects.

One emerging area of interest is the modulation of protein-protein interactions. The piperidine-2,6-dione moiety, for example, is a key component of immunomodulatory drugs (IMiDs) that function by binding to the E3 ubiquitin ligase cereblon (CRBN). google.comgoogle.com This binding event alters the substrate specificity of the ligase, leading to the degradation of specific target proteins. google.comgoogle.com Investigating whether this compound or its derivatives can act through a similar mechanism could open up new therapeutic avenues.

Furthermore, the structure-activity relationship (SAR) studies of piperidine-2,4-dione derivatives can provide valuable clues about their molecular targets. d-nb.info For example, the observation that specific substitutions on the piperidine (B6355638) ring lead to enhanced potency against a particular biological target can guide the design of experiments to identify the interacting proteins. d-nb.info By combining SAR data with computational modeling and biochemical assays, researchers can develop and test hypotheses about the mechanisms of action of these compounds.

The exploration of novel mechanisms will not only enhance our fundamental understanding of the biology of piperidine-2,4-diones but also pave the way for the development of new therapeutic strategies for a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Methylpiperidine-2,4-dione, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves cyclization of substituted diketones or lactamization of precursor amines. For instance, multi-step reactions using α-haloketones under basic conditions (e.g., NaOH or KOH) can yield the dione core. Purification via recrystallization or column chromatography is critical to isolate high-purity products. Reaction parameters such as temperature (60–80°C), solvent polarity (e.g., ethanol or THF), and catalyst choice (e.g., cesium carbonate) significantly influence yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for methyl (δ ~1.3–1.5 ppm) and ketone groups (δ ~170–210 ppm for carbonyl carbons).

- Mass Spectrometry : Molecular ion peaks ([M+H]+) around m/z 141–143 confirm molecular weight.

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~3000 cm⁻¹ (C-H stretching) validate functional groups .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing ketone groups activate the lactam ring for nucleophilic attack at the α-carbon. Computational studies (e.g., DFT with B3LYP/6-31G* basis sets) predict electrophilic regions using frontier molecular orbital (FMO) analysis. Experimental validation via kinetic studies (e.g., monitoring NaOH consumption rates) can quantify reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to model the thermochemical properties of this compound?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate atomization energies and ionization potentials.

- Validate against experimental thermochemical data (e.g., enthalpy of formation) using Gaussian-type basis sets (e.g., 6-311++G**). Average deviations <3 kcal/mol indicate reliable predictions .

- Example workflow: Geometry optimization → frequency analysis (to confirm minima) → single-point energy calculations .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic SAR Studies : Compare substituent effects (e.g., methyl vs. trifluoroethyl groups) on bioactivity using standardized assays (e.g., MIC for antimicrobial activity).

- Meta-Analysis : Pool data from independent studies (e.g., IC50 values) to identify outliers or assay-dependent variability.

- Computational Docking : Predict binding affinities to target proteins (e.g., enzymes) using AutoDock Vina to reconcile divergent experimental results .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of this compound degradation under acidic conditions?

- Methodological Answer :

- Synthesize deuterated analogs (e.g., D6-methyl group) and compare hydrolysis rates (kH/kD).

- A primary KIE (>2) suggests rate-determining proton transfer (e.g., ring-opening via acid catalysis).

- Secondary KIE (~1.0–1.5) indicates transition-state stabilization by hyperconjugation .

Data Contradiction Analysis

Q. Why do computational predictions of this compound’s dipole moment vary across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.